Eicosyl hexacosanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

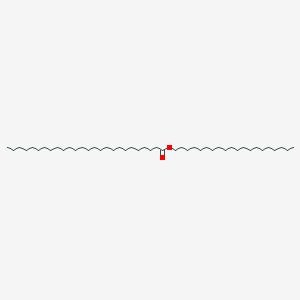

Structure

2D Structure

Properties

CAS No. |

121877-83-6 |

|---|---|

Molecular Formula |

C46H92O2 |

Molecular Weight |

677.2 g/mol |

IUPAC Name |

icosyl hexacosanoate |

InChI |

InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-30-32-34-36-38-40-42-44-46(47)48-45-43-41-39-37-35-33-31-29-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 |

InChI Key |

QUULGYZOHAYXQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Natural Occurrence of Eicosyl Hexacosanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of eicosyl hexacosanoate, a long-chain wax ester. While direct sources of this specific ester are not widely documented, this guide synthesizes available scientific literature to pinpoint its presence in plant cuticular waxes and discusses related natural waxes where its precursor molecules are found. Detailed experimental protocols for the extraction and analysis of such compounds are provided, alongside diagrams illustrating the biosynthetic pathways and analytical workflows.

Natural Sources of this compound

The primary identified natural source of this compound is the cuticular wax of green tobacco leaf (Nicotiana tabacum) . A comprehensive analysis of the surface lipids of this plant has led to the successful isolation and identification of n-eicosyl n-hexacosanoate among a complex mixture of 170 individual wax esters.[1][2]

While not directly identified as containing this compound, other natural waxes are rich in its constituent molecules: eicosanol (a C20 fatty alcohol) and hexacosanoic acid (a C26 fatty acid) . The presence of these precursors suggests the potential for the natural formation of their corresponding ester. Notable examples include:

-

Carnauba Wax: Derived from the leaves of the Brazilian palm tree (Copernicia prunifera), carnauba wax is a complex mixture of esters, free alcohols, and fatty acids. Analyses have identified fatty acids with chain lengths from C18 to C30 and fatty alcohols, including eicosanol.

-

Beeswax: Secreted by honeybees, beeswax also contains a variety of long-chain fatty acids and alcohols.

The co-occurrence of eicosanol and hexacosanoic acid in these natural matrices makes them plausible, though unconfirmed, sources of this compound.

Quantitative Data on Wax Composition

| Natural Source | Major Components | Relevant Precursors of this compound | Reference |

| Green Tobacco Leaf (Nicotiana tabacum) | Complex mixture of hydrocarbons, fatty alcohols, and wax esters. The wax ester fraction constitutes a significant portion of the cuticular wax. | n-Eicosyl n-hexacosanoate (identified); Eicosanol and Hexacosanoic acid are biosynthetically present. | [1][2] |

| Carnauba Wax (Copernicia prunifera) | Aliphatic esters (38-40%), diesters of fatty acids (30-34%), fatty alcohols (10-12%), and free fatty acids. | Eicosanol (C20 alcohol) and fatty acids up to C30, including Hexacosanoic acid (C26 acid) . | |

| Beeswax | Fatty acid esters (~65%), hydrocarbons (~23%), free fatty acids (~12%), and free alcohols (~1%). | Contains a wide range of long-chain fatty acids and alcohols, which can include the precursors to this compound. |

Biosynthesis of this compound in Plants

The formation of this compound in plants is a multi-step process integrated within the broader pathway of very-long-chain fatty acid (VLCFA) and cuticular wax biosynthesis. This process occurs primarily in the endoplasmic reticulum of epidermal cells.

The following diagram illustrates the key steps leading to the synthesis of wax esters like this compound.

Caption: Biosynthesis of very-long-chain fatty acids and wax esters in plants.

Experimental Protocols

The following is a detailed methodology for the extraction, isolation, and identification of wax esters from plant cuticular waxes, adapted from the procedures used for the analysis of tobacco leaf waxes.[1][2]

Extraction of Cuticular Waxes

-

Plant Material: Collect fresh, young green leaves.

-

Solvent Extraction: Immerse the leaves in dichloromethane for 30-60 seconds to dissolve the epicuticular waxes without extracting significant amounts of internal lipids.

-

Filtration and Concentration: Filter the solvent to remove plant debris. Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the wax components.

Isolation of the Wax Ester Fraction

-

Liquid-Liquid Partitioning: Partition the crude wax extract between hexane and 80% aqueous methanol to separate the nonpolar lipids (including wax esters) from more polar compounds. The wax esters will preferentially partition into the hexane phase.

-

Column Chromatography:

-

Prepare a silica gel chromatography column.

-

Apply the concentrated hexane fraction to the column.

-

Elute with a gradient of solvents of increasing polarity. A typical gradient might start with hexane to elute hydrocarbons, followed by a mixture of hexane and dichloromethane (e.g., 95:5 v/v) to elute the wax ester fraction.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing wax esters.

-

-

Gel Permeation Chromatography (Optional): For further purification, the wax ester fraction can be subjected to gel permeation chromatography on a lipophilic gel matrix (e.g., Sephadex LH-20) using chloroform as the eluent.

Analysis and Identification by GC-MS

-

Instrumentation: A high-temperature capillary gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

-

GC Column: A nonpolar or semi-polar capillary column suitable for high-temperature analysis (e.g., DB-1HT, DB-5HT) is recommended.

-

GC Conditions:

-

Injector Temperature: 320-350°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at 15°C/minute.

-

Ramp 2: Increase to 320°C at 5°C/minute, hold for 10-20 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 800.

-

Ion Source Temperature: 230-250°C.

-

-

Identification: Identification of this compound is based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion (M+) and characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties are used for confirmation.

Experimental Workflow

The following diagram outlines the general workflow for the extraction and analysis of natural wax esters.

Caption: Generalized workflow for the analysis of natural wax esters.

References

"physical and chemical properties of eicosyl hexacosanoate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosyl hexacosanoate is a long-chain wax ester composed of a C20 fatty alcohol (eicosanol) and a C26 fatty acid (hexacosanoic acid). While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted physical and chemical properties, likely biological roles, and standardized experimental protocols for its synthesis and analysis. The information presented is based on the established characteristics of analogous long-chain wax esters and predictive methodologies, offering a valuable resource for researchers in drug development and materials science.

Physicochemical Properties

Table 1: Deduced and Predicted Physicochemical Properties of this compound

| Property | Value (Predicted or Deduced) | Notes |

| Molecular Formula | C46H92O2 | Deduced from the combination of eicosanol (C20H42O) and hexacosanoic acid (C26H52O2). |

| Molecular Weight | 677.2 g/mol | Calculated based on the molecular formula. |

| Melting Point | High (estimated > 70 °C) | Long-chain saturated esters are typically waxy solids with high melting points. The exact value would require experimental determination. |

| Boiling Point | Very High (estimated > 500 °C) | Due to its high molecular weight and van der Waals forces, the boiling point is expected to be very high and likely to result in decomposition under atmospheric pressure. |

| Density | ~0.85 - 0.95 g/cm³ | Predicted based on the densities of other long-chain wax esters. |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | Expected to be soluble in solvents like hexane, chloroform, and ethers due to its long, nonpolar alkyl chains. |

| Physical State at STP | Waxy Solid | Consistent with the properties of other high molecular weight wax esters. |

Chemical Properties and Spectroscopic Analysis

This compound, as a long-chain ester, is relatively chemically inert. It can undergo hydrolysis under acidic or basic conditions to yield eicosanol and hexacosanoic acid.

Spectroscopic Analysis:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic ester peaks. A strong carbonyl (C=O) stretching vibration should appear around 1735-1750 cm⁻¹, and C-O stretching vibrations will be present in the 1000-1300 cm⁻¹ region.[1][2][3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will be dominated by a large signal from the methylene (-CH₂-) protons of the long alkyl chains. A triplet corresponding to the -CH₂- group adjacent to the ester oxygen (from the alcohol) would be expected around 4.05 ppm, and a triplet for the -CH₂- group adjacent to the carbonyl group (from the acid) would appear around 2.2 ppm. The terminal methyl (-CH₃) groups will appear as triplets at approximately 0.88 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the carbonyl carbon around 174 ppm. The carbons of the -CH₂-O- and -CH₂-C=O groups will have distinct chemical shifts, while the numerous methylene carbons of the long chains will appear in a cluster.

-

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of this compound.[5][6][7][8] Electron ionization (EI) would likely lead to fragmentation, with characteristic ions resulting from cleavage at the ester linkage.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of wax esters is the Fischer esterification of a fatty acid and a fatty alcohol.[9][10][11][12][13]

Protocol: Fischer Esterification

-

Reactants: Combine equimolar amounts of hexacosanoic acid and eicosanol in a round-bottom flask.

-

Solvent: Add a nonpolar solvent, such as toluene, to facilitate the reaction and allow for azeotropic removal of water.

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically with the toluene and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Work-up: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like wax esters.[5][6][7][8]

Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable volatile organic solvent (e.g., hexane or chloroform).

-

Injection: Inject a small volume of the sample solution into the GC inlet.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a heated capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

-

Detection and Analysis: The mass-to-charge ratio of the fragments is measured, and the resulting mass spectrum is used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.

Caption: General Workflow for GC-MS Analysis of this compound.

Biological and Industrial Relevance

While the specific biological role of this compound is not well-documented, the functions of wax esters in general provide a strong indication of its likely importance.

-

Biological Functions: Wax esters are major components of the sebum in mammals, contributing to the lubrication and waterproofing of the skin and hair.[14][15] They are also found in the protective coatings of plants and insects, preventing water loss and protecting against environmental stressors.[14][16][17][18][19][20] In some marine organisms, wax esters serve as a primary form of energy storage.[14][15][19]

-

Industrial Applications: Due to their lubricating, emollient, and hydrophobic properties, wax esters are widely used in the cosmetics, pharmaceutical, and food industries.[21][22] They can be found in products such as creams, lotions, and lubricants. Long-chain esters are also being investigated for their potential use as phase-change materials for thermal energy storage and in drug delivery systems.[23][24]

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. rockymountainlabs.com [rockymountainlabs.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Ester - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Khan Academy [khanacademy.org]

- 13. youtube.com [youtube.com]

- 14. lipotype.com [lipotype.com]

- 15. Mammalian Wax Biosynthesis: II. EXPRESSION CLONING OF WAX SYNTHASE cDNAs ENCODING A MEMBER OF THE ACYLTRANSFERASE ENZYME FAMILY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Wax - Wikipedia [en.wikipedia.org]

- 18. Wax in Biochemistry: Structure, Function, and Comparison to Fats - Creative Proteomics [creative-proteomics.com]

- 19. Lipid - Waxes, Fatty Acids, Esters | Britannica [britannica.com]

- 20. Biochemistry, Lipids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. labinsights.nl [labinsights.nl]

- 22. cymitquimica.com [cymitquimica.com]

- 23. mdpi.com [mdpi.com]

- 24. Penetration Enhancers [myskinrecipes.com]

An In-depth Technical Guide to Eicosyl Hexacosanoate and its Analogue, Eicosanyl Docosanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosyl hexacosanoate is a long-chain wax ester that, despite its straightforward structure, is not extensively documented in scientific literature, making its CAS number and specific experimental data largely unavailable. This technical guide addresses this information gap by focusing on a closely related and well-characterized analogue: eicosanyl docosanoate. This document provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of long-chain wax esters, using eicosanyl docosanoate as a primary example. The information presented is intended to support research and development activities in fields such as drug delivery, formulation science, and materials science.

Chemical Structure and Identification

The fundamental structure of a wax ester consists of a long-chain fatty acid linked to a long-chain fatty alcohol. For the target compound, this compound, this would involve hexacosanoic acid (a 26-carbon fatty acid) and eicosanol (a 20-carbon fatty alcohol).

This compound Structure:

Due to the scarcity of data for this compound, this guide will utilize eicosanyl docosanoate (CAS Number: 42233-14-7 ) as a representative analogue.[1] This wax ester is composed of docosanoic acid (behenic acid) and eicosanol.

Eicosanyl Docosanoate Structure:

Physicochemical Properties of Eicosanyl Docosanoate

The following table summarizes key physicochemical properties of eicosanyl docosanoate, providing essential data for computational modeling, formulation development, and safety assessments.

| Property | Value | Unit | Source |

| Molecular Formula | C42H84O2 | Cheméo[2], NIST WebBook[1] | |

| Molecular Weight | 621.12 | g/mol | Cheméo[2], PubChem[3] |

| CAS Number | 42233-14-7 | Cheméo[2], NIST WebBook[1] | |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 68.84 | kJ/mol | Cheméo (Joback Calculated)[2] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -1155.01 | kJ/mol | Cheméo (Joback Calculated)[2] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 107.32 | kJ/mol | Cheméo (Joback Calculated)[2] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 118.24 | kJ/mol | Cheméo (Joback Calculated)[2] |

| Log10 of Water Solubility (log10WS) | -16.27 | Cheméo (Crippen Calculated)[2] | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 15.393 | Cheméo (Crippen Calculated)[2] | |

| McGowan's Characteristic Volume (McVol) | 610.080 | ml/mol | Cheméo (McGowan Calculated)[2] |

Synthesis of Long-Chain Wax Esters: A General Protocol

Long-chain wax esters such as this compound and eicosanyl docosanoate are typically synthesized via Fischer esterification. This method involves the acid-catalyzed reaction between a long-chain carboxylic acid and a long-chain alcohol.

Experimental Protocol: Fischer Esterification

This protocol provides a general methodology for the synthesis of a long-chain wax ester, which can be adapted for this compound by using hexacosanoic acid and eicosanol as starting materials.

1. Materials:

-

Long-chain carboxylic acid (e.g., docosanoic acid)

-

Long-chain fatty alcohol (e.g., eicosanol)

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous toluene (or other suitable solvent to facilitate azeotropic removal of water)

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., hexane, diethyl ether)

2. Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the long-chain carboxylic acid (1.0 eq), the long-chain fatty alcohol (1.2 eq), and a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., 0.02 eq of concentrated sulfuric acid).

-

Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude wax ester.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.

3. Characterization:

-

Melting Point: Determine the melting point of the purified wax ester.

-

Spectroscopy:

-

FTIR: Look for the characteristic ester carbonyl (C=O) stretch around 1740 cm⁻¹.

-

¹H NMR: Identify the triplet corresponding to the protons on the carbon adjacent to the ester oxygen (-O-CH₂-) at approximately 4.0 ppm.

-

¹³C NMR: Observe the carbonyl carbon resonance around 174 ppm and the carbon of the ester-linked methylene group (-O-C H₂-) around 64 ppm.

-

Mass Spectrometry: Determine the molecular weight and fragmentation pattern of the ester.

-

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of a long-chain wax ester via Fischer esterification.

Caption: Fischer Esterification Workflow.

Applications in Drug Delivery and Formulation

Long-chain wax esters are of significant interest to the pharmaceutical and cosmetic industries due to their physicochemical properties. They are hydrophobic, solid at room temperature, and generally regarded as safe for topical application.[3] These characteristics make them suitable for a variety of applications, including as formulation excipients in creams, lotions, and ointments, and as components of advanced drug delivery systems.

Logical Workflow for Formulation Development

The following diagram outlines the logical steps involved in the development of a topical formulation incorporating a long-chain wax ester.

Caption: Topical Formulation Workflow.

Conclusion

While specific data for this compound remains elusive, the study of its close analogue, eicosanyl docosanoate, provides a robust framework for understanding the properties, synthesis, and applications of this class of long-chain wax esters. The provided data and protocols offer a solid foundation for researchers and drug development professionals to explore the potential of these molecules in various scientific and industrial applications. Further research into the synthesis and characterization of a broader range of these esters will undoubtedly open new avenues for innovation.

References

An In-depth Technical Guide to the Solubility of Eicosyl Hexacosanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Eicosyl Hexacosanoate and its Solubility

This compound (C46H92O2) is a wax ester composed of eicosanol (a C20 fatty alcohol) and hexacosanoic acid (a C26 fatty acid). Like other wax esters, it is a nonpolar, lipophilic molecule.[1] This inherent low polarity governs its solubility behavior, making it generally soluble in nonpolar organic solvents and insoluble in polar solvents like water.[2][3] The dissolution of such large molecules is an endothermic process, meaning that solubility is expected to increase significantly with a rise in temperature.

The solubility of wax esters is a critical parameter in various applications, including:

-

Drug Delivery: As a lipid-based excipient for formulating poorly water-soluble active pharmaceutical ingredients (APIs).

-

Cosmetics and Personal Care: In the formulation of creams, lotions, and ointments, where it can act as an emollient and viscosity modifier.

-

Industrial Applications: As a component in lubricants, coatings, and polishes.

Qualitative Solubility Profile of this compound

Based on the general principles of "like dissolves like" and the properties of long-chain wax esters, the expected solubility of this compound in common organic solvents is summarized below.

Table 1: Estimated Qualitative Solubility of this compound in a Range of Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | Similar nonpolar nature allows for effective van der Waals interactions. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | Aromatic rings can induce dipoles and interact favorably with the long hydrocarbon chains.[1] |

| Chlorinated Solvents | Chloroform, Dichloromethane | High | These solvents have sufficient nonpolar character to dissolve long-chain lipids.[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively nonpolar and can solvate the ester group to some extent. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | While polar, the presence of alkyl groups allows for some interaction. Solubility is expected to be limited, especially at lower temperatures. |

| Esters | Ethyl Acetate | Moderate | The ester functional group can interact with the ester group of this compound. |

| Alcohols | Ethanol, Methanol, Isopropanol | Very Low to Insoluble | The high polarity and hydrogen-bonding network of alcohols do not favorably interact with the long, nonpolar hydrocarbon chains. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Insoluble | The high polarity of these solvents makes them poor solvents for nonpolar compounds. |

| Water | Insoluble | The high polarity and strong hydrogen-bonding network of water preclude the dissolution of nonpolar wax esters.[2][3] |

Experimental Protocol for Determining this compound Solubility

The following section outlines a detailed gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is robust, reliable, and does not require highly specialized equipment.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or aluminum pans

-

Drying oven or vacuum desiccator

-

Vortex mixer and magnetic stirrer with stir bars

3.2. Experimental Workflow

The overall workflow for the gravimetric determination of solubility is depicted in the following diagram.

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

3.3. Detailed Procedure

-

Preparation of the Solid-Solvent Mixture:

-

Accurately weigh an excess amount of this compound into a vial. The exact amount is not critical, but enough solid must be present to ensure saturation and leave some undissolved material after equilibration.

-

Pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial and place it in a temperature-controlled water bath or incubator set to the desired temperature.

-

Agitate the mixture using a vortex mixer or magnetic stirrer to facilitate dissolution.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette. To avoid precipitation of the solute due to temperature changes, this step should be performed quickly.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporation dish. The filter will remove any remaining undissolved microcrystals.

-

-

Quantification of Dissolved Solute:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature slightly above the boiling point of the solvent, or in a vacuum desiccator, until the solvent has completely evaporated.

-

Once all the solvent has been removed, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

3.4. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dish with dried solute - Mass of empty dish) / Volume of filtered supernatant

3.5. Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 2: Example of a Data Table for this compound Solubility in Toluene

| Temperature (°C) | Mass of Solute (g) | Volume of Supernatant (mL) | Solubility (g/L) |

| 25 | Experimental Value | 5.0 | Calculated Value |

| 40 | Experimental Value | 5.0 | Calculated Value |

| 60 | Experimental Value | 5.0 | Calculated Value |

Logical Relationship for Solvent Selection

The choice of solvent is a critical first step in any solubility study. The following diagram illustrates the logical process for selecting appropriate solvents for testing the solubility of a nonpolar compound like this compound.

Caption: A decision tree for the rational selection of solvents for solubility testing of nonpolar compounds.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is scarce, its chemical structure strongly suggests high solubility in nonpolar solvents and poor solubility in polar solvents. The provided experimental protocol offers a reliable method for researchers to determine the precise solubility of this wax ester in solvents relevant to their work. The systematic approach to solvent selection and the detailed experimental procedure will enable the generation of high-quality data crucial for formulation development, scientific research, and various industrial applications.

References

Mass Spectrometry of Eicosyl Hexacosanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mass spectrometric analysis of eicosyl hexacosanoate, a very-long-chain wax ester. The document details the expected fragmentation patterns under electron ionization, outlines a comprehensive experimental protocol for its analysis using gas chromatography-mass spectrometry (GC-MS), and presents the anticipated mass spectral data in a structured format. This guide is intended to serve as a valuable resource for researchers in lipidomics, natural product chemistry, and drug development who are working with or may encounter very-long-chain wax esters.

Introduction

This compound (C46H92O2) is a wax ester composed of a C20 fatty alcohol (eicosanol) and a C26 fatty acid (hexacosanoic acid). Wax esters are a class of neutral lipids that serve various biological functions, including energy storage and providing protective coatings. The analysis of very-long-chain wax esters such as this compound can be challenging due to their low volatility and high molecular weight. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these compounds.[1] This guide focuses on the electron ionization mass spectrometry (EI-MS) of this compound.

Fragmentation Pathway of this compound

Under electron ionization, this compound is expected to undergo characteristic fragmentation, primarily centered around the ester linkage. The key fragmentation events are alpha-cleavage and McLafferty rearrangement, leading to the formation of specific diagnostic ions.

The most prominent fragmentation pathway involves the formation of an acylium ion derived from the hexacosanoic acid moiety. Another significant fragmentation route leads to ions containing the eicosyl alcohol portion. The general fragmentation patterns for straight-chain saturated wax esters are well-established and allow for the determination of the molecular weight and the respective lengths of the fatty acid and fatty alcohol chains.[1]

Expected Mass Spectrum Data

The electron ionization mass spectrum of this compound is predicted to show several characteristic ions. The table below summarizes the expected prominent ions, their mass-to-charge ratio (m/z), and their proposed structures.

| m/z | Proposed Ion | Formula | Notes |

| 676 | Molecular Ion [M]+• | [C46H92O2]+• | Expected to be of very low abundance or absent. |

| 411 | [M - C19H39]+ | [C27H55O2]+ | Resulting from the loss of an alkyl radical from the alcohol moiety. |

| 397 | Protonated Hexacosanoic Acid | [C26H53O2]+ | Formed via a McLafferty rearrangement. A key diagnostic ion for the acid portion.[2] |

| 395 | Acylium Ion | [C26H51O]+ | A major diagnostic ion corresponding to the fatty acid moiety.[1][2] |

| 280 | Alkene from Eicosanol | [C20H40]+• | Formed from the alcohol moiety. |

Experimental Protocol for GC-MS Analysis

The following protocol is a recommended starting point for the analysis of this compound and other very-long-chain wax esters. Optimization may be required based on the specific instrumentation and sample matrix.

4.1. Sample Preparation

-

Extraction: If this compound is part of a complex mixture, a lipid extraction should be performed. A modified Folch or Bligh-Dyer extraction is suitable.

-

Derivatization: For very-long-chain wax esters, derivatization is generally not required for GC-MS analysis.

-

Dissolution: Dissolve the dried extract or pure compound in a suitable solvent such as hexane or chloroform at a concentration of approximately 1 mg/mL.

4.2. Gas Chromatography (GC) Conditions

-

Injector: Splitless injection at 340 °C.

-

Column: A high-temperature capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness, coated with a phenyl-methylpolysiloxane phase (e.g., HP-5MS or equivalent), is recommended for the analysis of high molecular weight compounds.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[1]

-

Oven Temperature Program:

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 50-800.

-

Temperatures:

Data Analysis and Interpretation

The acquired total ion chromatogram (TIC) will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak should be extracted and compared with the expected fragmentation pattern detailed in Section 3 and Table 1. The presence of the key diagnostic ions, particularly the acylium ion (m/z 395) and the protonated acid (m/z 397), will confirm the identity of the fatty acid moiety. The ions related to the alcohol portion will corroborate the full structure.

Conclusion

The mass spectrometric analysis of this compound, while challenging due to its high molecular weight, can be successfully achieved using high-temperature GC-MS with electron ionization. Understanding the characteristic fragmentation pathways is crucial for the accurate identification of this and other very-long-chain wax esters. The experimental protocol and expected spectral data provided in this guide offer a solid foundation for researchers and scientists working with these molecules.

References

Eicosyl Hexacosanoate: A Spectroscopic and Methodological Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for eicosyl hexacosanoate, a long-chain wax ester. Included are predicted ¹H and ¹³C NMR data, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications in drug development. This document is intended to serve as a valuable resource for researchers and professionals working with long-chain lipids and their applications in the pharmaceutical sciences.

Introduction to this compound

This compound is a wax ester composed of eicosanol (a 20-carbon fatty alcohol) and hexacosanoic acid (a 26-carbon fatty acid). As a member of the wax ester class, it possesses properties that make it of interest in various industrial applications, including cosmetics and pharmaceuticals.[1][2] In the pharmaceutical industry, wax esters are utilized for their biocompatibility and hydrophobic nature, making them suitable as components in drug delivery systems, such as in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled drug release.[3][4]

Predicted NMR Spectroscopy Data

Due to the scarcity of publicly available experimental NMR data for this compound, this section provides predicted ¹H and ¹³C NMR data based on established chemical shift values for analogous long-chain esters and lipids.[5][6] These predictions offer a reliable reference for the identification and structural confirmation of the compound.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in the fatty acid and fatty alcohol chains. The chemical shifts are influenced by the proximity of protons to the ester functional group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | t | 2H | -O-CH₂ -CH₂- (from eicosanol) |

| ~2.28 | t | 2H | -CH₂ -COO- (from hexacosanoic acid) |

| ~1.62 | quintet | 4H | -O-CH₂-CH₂ - and -CH₂-CH₂ -COO- |

| ~1.25 | s (br) | 76H | -(CH₂ )n- (bulk methylene protons) |

| ~0.88 | t | 6H | -CH₃ (terminal methyl groups) |

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. 't' denotes a triplet, 'quintet' a five-line multiplet, and 's (br)' a broad singlet.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbon of the ester and the carbons adjacent to the oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~173.9 | C =O (Ester carbonyl) |

| ~64.4 | -O-CH₂ - |

| ~34.4 | -CH₂ -COO- |

| ~31.9 | -(CH₂ )n- (bulk methylene carbons) |

| ~29.7 | -(CH₂ )n- (bulk methylene carbons) |

| ~29.3 | -(CH₂ )n- (bulk methylene carbons) |

| ~28.5 | -O-CH₂-CH₂ - |

| ~25.9 | -CH₂-CH₂ -COO- |

| ~22.7 | -CH₂ -CH₃ |

| ~14.1 | -CH₃ |

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent.

Experimental Protocols

This section outlines the methodologies for the synthesis of this compound and its subsequent NMR analysis.

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of hexacosanoic acid with eicosanol, using an acid catalyst.[7]

Materials:

-

Hexacosanoic acid

-

Eicosanol

-

Toluene (or other suitable solvent)

-

Sulfuric acid (or other acid catalyst, e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve hexacosanoic acid and a slight molar excess of eicosanol in toluene.

-

Add a catalytic amount of sulfuric acid to the mixture.

-

Fit the flask with a Dean-Stark apparatus and a condenser and reflux the mixture. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

-

Once the reaction is complete (typically after several hours, as monitored by thin-layer chromatography), allow the mixture to cool to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the pure this compound.

-

Confirm the purity and identity of the product using NMR spectroscopy.

NMR Sample Preparation and Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

Pipette

-

Cotton wool (for filtering, if necessary)

Procedure:

-

Weigh approximately 20-30 mg of purified this compound for ¹³C NMR (a smaller amount, around 5-10 mg, is sufficient for ¹H NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to dissolve the sample.

-

If the solution contains any particulate matter, filter it through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, particularly for the ¹³C spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthesis and NMR analysis workflow.

Logical Relationship of NMR Signals

The following diagram illustrates the logical relationship between the key structural features of this compound and their expected NMR signals.

Caption: NMR signal correlation to structure.

References

- 1. labinsights.nl [labinsights.nl]

- 2. Wax ester - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Wax-based delivery systems: Preparation, characterization, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H and 13C solution- and solid-state NMR investigation into wax products from the Fischer-Tropsch process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Eicosyl Hexacosanoate: A Technical Guide to Potential Industrial Applications

Introduction to Eicosyl Hexacosanoate

This compound is a wax ester, a class of organic compounds characterized by a long-chain fatty acid linked to a long-chain fatty alcohol. Its chemical structure suggests properties typical of waxes: high molecular weight, low volatility, and a solid state at room temperature. These characteristics are foundational to its potential industrial utility.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in Table 1. As a long-chain ester, it is expected to be a non-polar substance with low water solubility and a relatively high melting point.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₄₆H₉₂O₂ | PubChem |

| Molecular Weight | 677.2 g/mol | PubChem |

| Synonyms | Eicosyl cerotate | PubChem |

| Predicted Physical State | Waxy Solid | Inferred |

| Predicted Solubility | Insoluble in water; Soluble in non-polar organic solvents | [2][4] |

| Predicted Melting Point | High | [1] |

| Predicted Polarity | Low | [1][5] |

Potential Industrial Applications

Based on the properties of similar long-chain esters and synthetic waxes, this compound could have applications across several industries.[4][6]

Cosmetics and Personal Care

In cosmetic formulations, synthetic waxes are valued for their ability to provide structure, stability, and emollience.[7] this compound could potentially serve as:

-

Thickening Agent: To increase the viscosity of creams and lotions.

-

Emulsion Stabilizer: To prevent the separation of oil and water phases in formulations.[7]

-

Occlusive Agent: To form a protective barrier on the skin, reducing moisture loss.[7]

-

Structuring Agent: In stick products like lipsticks and balms to provide hardness and shape.

Pharmaceutical and Drug Delivery

The inert and lipophilic nature of wax esters makes them suitable for various pharmaceutical applications.[8][9] Potential uses for this compound include:

-

Excipient in Solid Dosage Forms: As a lubricant or binder in tablet manufacturing.

-

Matrix for Controlled-Release Formulations: To encapsulate active pharmaceutical ingredients (APIs) and control their release rate.

-

Component of Topical Ointments and Creams: As a base that can enhance the skin permeation of certain drugs.

Industrial and Specialty Chemicals

The physical properties of waxes are leveraged in a wide range of industrial products.[4][6][10] this compound could be explored for use as:

-

Component in Polishes and Coatings: To provide gloss, protection, and water resistance for automotive, furniture, and floor polishes.[4]

-

Lubricant and Release Agent: In plastic and rubber manufacturing to reduce friction and prevent sticking to molds.[4]

-

Additive in Inks and Toners: To improve scuff resistance and modify surface properties.

-

Waterproofing Agent: For textiles and paper products.[6]

Hypothetical Experimental Protocols

To validate these potential applications, a systematic experimental approach is necessary. The following are proposed methodologies for key characterization and performance assessments.

Protocol for Evaluating Thickening Properties in a Cosmetic Emulsion

-

Preparation of a Base Emulsion: A standard oil-in-water (o/w) emulsion is prepared using a fixed ratio of a common oil (e.g., mineral oil), a non-ionic emulsifier (e.g., polysorbate 80), and deionized water.

-

Incorporation of this compound: Varying concentrations of this compound (e.g., 1%, 2.5%, 5% w/w) are added to the oil phase of the emulsion and heated until fully melted and dispersed.

-

Homogenization: The oil and water phases are combined and homogenized using a high-shear mixer at a controlled speed and time to form the final emulsions.

-

Viscosity Measurement: The viscosity of each formulation is measured at a controlled temperature using a rotational viscometer.

-

Stability Testing: The emulsions are subjected to accelerated stability testing, including centrifugation and freeze-thaw cycles, to assess their physical stability.

Protocol for Assessing Controlled-Release Properties

-

Preparation of a Model Drug Matrix: A model active pharmaceutical ingredient (API) is dispersed within molten this compound at different drug-to-wax ratios.

-

Formation of Solid Dosage Forms: The molten mixture is cooled and formed into tablets or pellets of a uniform size and weight.

-

Dissolution Testing: The dosage forms are placed in a dissolution apparatus containing a suitable dissolution medium (e.g., simulated gastric fluid).

-

API Quantification: Samples of the dissolution medium are withdrawn at regular intervals, and the concentration of the released API is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Data Analysis: The cumulative percentage of drug released over time is plotted to determine the release kinetics.

Visualizing Research and Development Workflows

The following diagrams illustrate logical workflows for the investigation and application of this compound.

Figure 1: A generalized workflow for the research and development of this compound.

Figure 2: A focused experimental workflow for evaluating this compound in cosmetic applications.

Conclusion and Future Directions

While specific data on this compound is scarce, its chemical nature as a long-chain wax ester strongly suggests its potential utility in the cosmetics, pharmaceuticals, and specialty chemicals industries. The proposed applications and experimental frameworks in this guide offer a roadmap for future research. Further investigation is warranted to fully characterize its properties and validate its performance in these potential roles. Key areas for future study include detailed toxicological assessments to ensure safety for cosmetic and pharmaceutical use, as well as process optimization for its synthesis to ensure commercial viability.

References

- 1. Ester - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Wax - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Activated Esters [myskinrecipes.com]

- 10. Honeywell Products: Solving Critical Industry Challenges [honeywell.com]

Eicosyl Hexacosanoate: An Obscure Long-Chain Wax Ester

Initial research into the discovery and history of eicosyl hexacosanoate, a long-chain wax ester, has revealed a significant lack of specific scientific literature and data. This particular ester, formed from eicosanol (a 20-carbon alcohol) and hexacosanoic acid (a 26-carbon fatty acid), appears to be a niche and likely understudied chemical compound.

While general information on the class of molecules to which this compound belongs—wax esters—is readily available, detailed information regarding its specific discovery, natural occurrence, synthesis, and biological functions is not present in the currently accessible scientific databases and literature.

Wax esters are naturally occurring lipids found in a variety of organisms, serving as protective coatings on leaves and fruits of plants, in the cuticles of insects, and as energy storage molecules in some marine organisms. They are typically composed of long-chain fatty acids esterified to long-chain alcohols.

For context, related long-chain wax esters have been identified in various natural sources. For instance, tricosyl tetracosanoate, a similar compound, has been reported as a constituent of the cuticular wax of the plant Cissus trifoliata. It is plausible that this compound exists as a minor component in some plant or insect waxes, but it has not been the subject of focused scientific investigation.

Due to the absence of specific data on this compound, it is not possible to provide a detailed technical guide or whitepaper on its discovery and history as requested. There is no quantitative data to summarize in tables, no established experimental protocols for its synthesis or analysis, and no known signaling pathways or biological workflows to visualize.

Further research, potentially involving targeted analytical studies of various natural waxes, would be required to elucidate the presence and potential significance of this compound in the natural world. Without such foundational research, its history and properties remain largely uncharacterized.

Methodological & Application

Application Notes and Protocols for the Extraction of Eicosyl Hexacosanoate from Plant Waxes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosyl hexacosanoate (C46H92O2) is a long-chain wax ester found in the cuticular waxes of various plants. These esters play a crucial role in protecting plants from environmental stressors such as water loss, UV radiation, and pathogen attack. Beyond their biological significance, long-chain wax esters like this compound are of increasing interest in the pharmaceutical, cosmetic, and industrial sectors due to their unique physicochemical properties, including high melting points, lubricity, and biocompatibility. This document provides detailed protocols for the extraction, purification, and analysis of this compound from plant waxes, with a particular focus on carnauba wax, a known source of this compound.

Data Presentation

Table 1: General Composition of Carnauba Wax

| Component Class | Percentage (%) | Key Constituents |

| Wax Esters | > 80% | Aliphatic esters, diesters of cinnamic acid[1] |

| Free Fatty Alcohols | ~10-15% | C28-C34 alcohols[2] |

| Free Fatty Acids | ~3-6% | Long-chain fatty acids |

| Hydrocarbons | ~1-3% | n-Alkanes |

| Resins and Other | ~4-7% | Triterpenoids, flavonoids |

Note: The exact composition can vary depending on the age of the plant, geographical location, and extraction method.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C46H92O2 |

| Molecular Weight | 677.2 g/mol |

| Melting Point | High (specific value not available in search results) |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, chloroform, dichloromethane) |

Experimental Protocols

Protocol 1: Solvent Extraction of Total Waxes from Plant Material

This protocol describes a general method for the extraction of total waxes from dried plant material, such as the leaves of the carnauba palm (Copernicia prunifera).

Materials:

-

Dried plant material (e.g., carnauba palm leaves)

-

Hexane (HPLC grade)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Glassware (beakers, flasks, funnels)

-

Filter paper

Procedure:

-

Sample Preparation: Grind the dried plant material into a coarse powder to increase the surface area for extraction.

-

Extraction:

-

Maceration: Submerge the ground plant material in hexane in a large beaker or flask. Stir the mixture for 24 hours at room temperature.

-

Soxhlet Extraction (for higher efficiency): Place the ground plant material in a thimble and extract with hexane using a Soxhlet apparatus for 8-12 hours.

-

-

Filtration: Filter the extract through filter paper to remove solid plant debris. Wash the residue with a small amount of fresh hexane to ensure complete recovery of the extract.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude wax extract.

-

Drying: Dry the crude wax extract under a stream of nitrogen or in a vacuum oven to remove any residual solvent.

-

Storage: Store the dried wax extract in a sealed vial at -20°C until further analysis.

Protocol 2: Fractionation of Wax Esters by Column Chromatography

This protocol outlines the separation of wax esters from other lipid classes in the crude wax extract.

Materials:

-

Crude wax extract

-

Silica gel (60 Å, 70-230 mesh)

-

Hexane (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Glass chromatography column

-

Fraction collector (optional)

-

Glass vials

Procedure:

-

Column Preparation: Prepare a silica gel slurry in hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude wax extract in a minimal amount of hexane and load it onto the top of the silica gel column.

-

Elution:

-

Fraction 1 (Hydrocarbons): Elute the column with 3-4 column volumes of hexane. This fraction will contain the n-alkanes.

-

Fraction 2 (Wax Esters): Elute the column with 3-4 column volumes of a mixture of hexane and dichloromethane (e.g., 9:1 v/v). This fraction will contain the wax esters, including this compound.

-

Fraction 3 (More Polar Lipids): Elute the column with dichloromethane and then with methanol to recover more polar compounds like free fatty alcohols and acids.

-

-

Fraction Collection: Collect the eluting solvent in fractions using a fraction collector or manually in glass vials.

-

Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the wax esters.

-

Solvent Evaporation: Combine the fractions containing the purified wax esters and evaporate the solvent using a rotary evaporator.

Protocol 3: Analysis of this compound by High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS)

Due to the high molecular weight and low volatility of this compound, a high-temperature GC-MS method is required for its analysis.

Materials:

-

Purified wax ester fraction

-

Internal standard (e.g., dotriacontane)

-

High-temperature capillary column (e.g., DB-5HT)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Autosampler vials

Procedure:

-

Sample Preparation: Dissolve a known amount of the purified wax ester fraction and the internal standard in a suitable solvent (e.g., chloroform) in an autosampler vial.

-

GC-MS Conditions:

-

Injector Temperature: 340°C

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes

-

Ramp: 10°C/min to 380°C

-

Hold: 15 minutes at 380°C

-

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-800

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show characteristic fragment ions.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Mandatory Visualization

Caption: Workflow for the extraction and analysis of this compound.

References

Application and Protocol Guide: Eicosyl Hexacosanoate as a Lipid Standard

A thorough investigation of scientific literature and chemical databases reveals no established use of eicosyl hexacosanoate as a lipid standard for analytical applications. While a diverse array of lipid standards is commercially available and extensively documented, this compound does not appear to be among them. This lack of data prevents the creation of detailed application notes and protocols as requested.

This compound is a wax ester, a class of neutral lipids composed of a long-chain fatty acid (hexacosanoic acid) and a long-chain fatty alcohol (eicosanol). While wax esters are an important lipid class in various biological systems, the specific molecule this compound is not commonly utilized as a reference material for quantification or identification in lipidomics or other analytical fields.

For researchers, scientists, and drug development professionals seeking to quantify wax esters or other lipid classes, it is recommended to consult resources such as the LIPID MAPS consortium or suppliers of analytical standards like Avanti Polar Lipids, Cayman Chemical, or Sigma-Aldrich. These organizations provide a wide range of well-characterized lipid standards with accompanying documentation and application data.

General Workflow for Utilizing a Lipid Standard in Mass Spectrometry:

For illustrative purposes, a general workflow for using a lipid standard in a typical lipidomics experiment is outlined below. This workflow is not specific to this compound but represents a standard procedure.

Caption: A generalized workflow for a lipidomics experiment using an internal standard.

Considerations for Selecting a Lipid Standard:

When choosing a lipid standard for your research, the following factors are critical:

-

Analyte Similarity: The internal standard should ideally be structurally similar to the analyte(s) of interest to ensure comparable ionization efficiency and fragmentation behavior in mass spectrometry. For wax esters, a heavy-isotope labeled wax ester would be an appropriate choice.

-

Purity and Characterization: The standard must be of high purity and well-characterized, with a certificate of analysis providing information on its identity and concentration.

-

Non-Endogenous Presence: The chosen standard should not be naturally present in the biological samples being analyzed to avoid interference.

-

Commercial Availability: Ready availability from a reputable supplier ensures consistency and accessibility for future experiments.

Due to the absence of information on this compound as a lipid standard, it is not possible to provide specific experimental protocols, quantitative data tables, or signaling pathway diagrams related to its use in this context. Researchers are advised to select an appropriate, commercially available, and well-documented lipid standard for their specific analytical needs.

Application Notes and Protocols for Eicosyl Hexacosanoate in Cosmetic Formulation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosyl hexacosanoate (CAS No. 42233-14-7) is a long-chain ester, a class of compounds commonly utilized in the cosmetics industry as emollients, thickeners, and structuring agents.[1][2] As a wax ester, it is expected to impart significant occlusive and film-forming properties to cosmetic formulations, contributing to skin hydration and barrier function.[3][4] This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound in cosmetic and dermatological formulations. Due to the limited publicly available data on this specific ester, the following information is synthesized from research on chemically similar long-chain esters and synthetic waxes.

Physicochemical Properties and Functions in Cosmetics

This compound, a high molecular weight ester, is predicted to exhibit properties characteristic of synthetic waxes. These ingredients are known for their ability to increase the viscosity of formulations, provide a smooth and glossy finish to the skin, and enhance the water-resistant quality of products.[5][6] In skincare, such ingredients function as emollients that soften and hydrate the skin, and as occlusive agents that form a protective barrier to reduce transepidermal water loss (TEWL).[3][4]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Significance in Formulation |

| Chemical Formula | C46H92O2 | High molecular weight contributes to its waxy texture and occlusive properties. |

| Appearance | White to off-white waxy solid | Suitable for use in solid and semi-solid formulations like creams, balms, and sticks. |

| Solubility | Insoluble in water; Soluble in oils and organic solvents | Dictates its use in the oil phase of emulsions or in anhydrous formulations. |

| Melting Point | High | Contributes to the thermal stability and structure of formulations. |

| Primary Function | Emollient, Occlusive Agent, Thickener, Stabilizer | Multifunctional ingredient for improving skin feel, hydration, and product consistency.[1][2] |

Experimental Protocols

The following protocols are designed to evaluate the efficacy and characteristics of this compound in a cosmetic base formulation.

Protocol 1: Formulation of a Basic O/W Emollient Cream

Objective: To prepare a stable oil-in-water (O/W) cream containing this compound for further evaluation.

Materials:

-

This compound

-

Cetearyl Alcohol (Emulsifier and thickener)

-

Glyceryl Stearate (Emulsifier)

-

Caprylic/Capric Triglyceride (Light emollient)

-

Glycerin (Humectant)

-

Xanthan Gum (Stabilizer)

-

Phenoxyethanol (Preservative)

-

Deionized Water

Procedure:

-

Oil Phase Preparation: In a heat-resistant beaker, combine this compound, cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat to 75°C until all components are melted and uniform.

-

Water Phase Preparation: In a separate beaker, combine deionized water, glycerin, and xanthan gum. Heat to 75°C while stirring until the xanthan gum is fully hydrated.

-

Emulsification: Slowly add the water phase to the oil phase while homogenizing at high speed for 3-5 minutes to form a uniform emulsion.

-

Cooling: Begin cooling the emulsion while stirring gently with a propeller mixer.

-

Preservation: When the temperature is below 40°C, add phenoxyethanol and mix until uniform.

-

Final Adjustment: Adjust the pH to 5.5-6.0 if necessary.

Table 2: Example Formulation of an O/W Cream with this compound

| Phase | Ingredient | Function | Concentration (% w/w) |

| Oil Phase | This compound | Emollient, Occlusive Agent | 5.0 |

| Caprylic/Capric Triglyceride | Emollient | 10.0 | |

| Cetearyl Alcohol | Thickener, Emulsifier | 3.0 | |

| Glyceryl Stearate | Emulsifier | 2.0 | |

| Water Phase | Deionized Water | Solvent | q.s. to 100 |

| Glycerin | Humectant | 3.0 | |

| Xanthan Gum | Stabilizer | 0.3 | |

| Cool Down Phase | Phenoxyethanol | Preservative | 0.8 |

Protocol 2: In-Vivo Evaluation of Skin Hydration (Corneometry)

Objective: To assess the effect of the formulated cream with this compound on skin surface hydration.

Materials:

-

Corneometer®

-

Test cream with 5% this compound

-

Placebo cream (without this compound)

-

Volunteer panel (n=20) with dry skin

Procedure:

-

Acclimatization: Allow volunteers to acclimatize to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes.

-

Baseline Measurement: Measure the baseline skin hydration on two designated areas on the volar forearm of each volunteer.

-

Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test cream to one area and the placebo cream to the other.

-

Post-Application Measurements: Measure skin hydration at set time points (e.g., 1, 2, 4, and 8 hours) after product application.

-

Data Analysis: Calculate the mean change in hydration from baseline for both the test and placebo products at each time point.

Table 3: Hypothetical In-Vivo Skin Hydration Data

| Time Point | Mean Change in Hydration (Arbitrary Units) - Placebo | Mean Change in Hydration (Arbitrary Units) - 5% this compound Cream |

| 1 Hour | +15 | +25 |

| 2 Hours | +12 | +22 |

| 4 Hours | +8 | +18 |

| 8 Hours | +5 | +15 |

Protocol 3: In-Vivo Evaluation of Skin Barrier Function (TEWL)

Objective: To measure the effect of the formulated cream on the skin's barrier function by assessing transepidermal water loss.

Materials:

-

Tewameter®

-

Test cream with 5% this compound

-

Placebo cream

-

Volunteer panel (n=20)

Procedure:

-

Acclimatization: Volunteers acclimatize as in Protocol 2.

-

Baseline Measurement: Measure the baseline TEWL on two designated areas on the volar forearm.

-

Product Application: Apply the test and placebo creams as in Protocol 2.

-

Post-Application Measurements: Measure TEWL at set time points (e.g., 1, 2, 4, and 8 hours) after application. A lower TEWL value indicates improved barrier function.

-

Data Analysis: Calculate the mean change in TEWL from baseline for both products at each time point.

Table 4: Hypothetical In-Vivo TEWL Data

| Time Point | Mean Change in TEWL (g/m²/h) - Placebo | Mean Change in TEWL (g/m²/h) - 5% this compound Cream |

| 1 Hour | -0.5 | -1.5 |

| 2 Hours | -0.3 | -1.2 |

| 4 Hours | -0.2 | -1.0 |

| 8 Hours | -0.1 | -0.8 |

Protocol 4: Sensory Panel Evaluation

Objective: To evaluate the sensory characteristics of the cream containing this compound.[7]

Materials:

-

Test cream with 5% this compound

-

Placebo cream

-

Trained sensory panel (n=10)

Procedure:

-

Sample Presentation: Provide panelists with coded samples of the test and placebo creams.

-

Application: Instruct panelists to apply a standardized amount of each cream to a designated area of their forearm.

-

Evaluation: Panelists rate various sensory attributes on a scale (e.g., 1-10) immediately after application and after a set time (e.g., 5 minutes). Attributes to be evaluated include: spreadability, absorbency, greasiness, stickiness, and after-feel (softness, smoothness).

-

Data Analysis: Calculate the average score for each attribute for both creams.

Table 5: Hypothetical Sensory Panel Data (Scale 1-10)

| Attribute | Placebo Cream (Average Score) | 5% this compound Cream (Average Score) |

| Spreadability | 8 | 7 |

| Absorbency | 7 | 6 |

| Greasiness | 3 | 4 |

| Stickiness | 2 | 2 |

| Softness (After-feel) | 6 | 8 |

| Smoothness (After-feel) | 7 | 9 |

Visualizations

Caption: Experimental workflow for formulating and evaluating a cosmetic cream with this compound.

References

- 1. aston-chemicals.com [aston-chemicals.com]

- 2. acme-hardesty.com [acme-hardesty.com]

- 3. sincereskincare.com [sincereskincare.com]

- 4. SYNTHETIC WAX – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 5. echemi.com [echemi.com]

- 6. specialchem.com [specialchem.com]

- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

Application of Long-Chain Esters in Nanoparticle Formulation: A Representative Study

Disclaimer: Extensive literature searches did not yield specific data on the application of eicosyl hexacosanoate in nanoparticle formulation. This document provides a detailed overview and protocols for the formulation of Solid Lipid Nanoparticles (SLNs) using structurally similar long-chain lipids, such as glyceryl behenate and cetyl palmitate, as representative examples. These examples are intended to provide a foundational understanding and a practical framework for researchers interested in exploring the use of novel long-chain esters in drug delivery systems.

Introduction to Solid Lipid Nanoparticles (SLNs)

Solid Lipid Nanoparticles (SLNs) are at the forefront of nanomedicine, serving as advanced carrier systems for the targeted and controlled release of therapeutic agents. Comprised of a solid lipid core stabilized by surfactants, SLNs are typically spherical with diameters ranging from 50 to 1000 nanometers.[1][2] The solid nature of the lipid matrix allows for the protection of labile drugs and controlled drug release. Due to their biocompatibility and the use of physiological lipids, SLNs exhibit low cytotoxicity.[1] The selection of the lipid core is a critical factor that influences the physicochemical properties, stability, drug loading capacity, and release profile of the nanoparticles.[1] Long-chain esters and fatty acids are commonly employed as the lipid matrix.

Physicochemical Properties of Representative SLNs

The characteristics of SLNs are highly dependent on the composition of the formulation and the manufacturing process. Key parameters include particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency. Below is a summary of these properties for SLNs formulated with glyceryl behenate and cetyl palmitate, serving as analogs for long-chain esters like this compound.

Table 1: Physicochemical Properties of Glyceryl Behenate-Based SLNs

| Drug Model | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |

| Lopinavir | Hot Self-Nanoemulsification | 214.5 ± 4.07 | - | -12.7 ± 0.87 | 81.6 ± 2.3 | [1] |

| Donepezil | Solvent Emulsification Diffusion | - | - | - | - | [3] |

| Aceclofenac | Microemulsion | 245 ± 5 | 0.470 | -11.0 to -16.4 | 68 - 90 | [4] |

| Haloperidol | Emulsification Diffusion | - | - | - | - | [5] |

Table 2: Physicochemical Properties of Cetyl Palmitate-Based SLNs

| Drug Model | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |

| Gamma-oryzanol | High-Pressure Homogenization | 210 - 280 | - | -27 to -35 | - | [6] |

| Ibuprofen | High-Pressure Homogenization | 312 (drug-loaded) | - | - | - | [7] |

Experimental Protocols

The following are generalized protocols for the preparation of SLNs based on common manufacturing techniques for lipid nanoparticles.

Protocol 1: High-Pressure Homogenization (HPH)

This method involves the dispersion of a melted lipid phase into a hot aqueous surfactant solution, followed by high-pressure homogenization to produce a nanoemulsion. Cooling of the nanoemulsion leads to the crystallization of the lipid and the formation of SLNs.

Materials:

-

Lipid (e.g., Glyceryl Behenate, Cetyl Palmitate)

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Active Pharmaceutical Ingredient (API)

-

Purified Water

Procedure:

-

The lipid is melted at a temperature approximately 5-10°C above its melting point.

-

The API is dissolved or dispersed in the molten lipid.

-

The aqueous surfactant solution is heated to the same temperature.

-

The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

-

The hot pre-emulsion is then subjected to high-pressure homogenization for a specified number of cycles and pressure.

-

The resulting hot nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form SLNs.

Protocol 2: Solvent Emulsification-Diffusion Technique

This method is suitable for thermolabile drugs as it can be performed at lower temperatures. It involves dissolving the lipid and drug in a water-miscible organic solvent, which is then emulsified in an aqueous surfactant solution. The subsequent diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipid as nanoparticles.[3]

Materials:

-

Lipid (e.g., Glyceryl Behenate)

-

Surfactant (e.g., Tween 80, Poloxamer 188)[3]

-

Active Pharmaceutical Ingredient (API)

-

Water-miscible organic solvent (e.g., Ethanol, Chloroform)[3]

-

Purified Water

Procedure:

-

The lipid and the API are dissolved in a water-miscible organic solvent mixture (e.g., ethanol and chloroform).[3]

-

This organic phase is heated above the melting point of the lipid.[3]

-

The hot organic phase is added dropwise to a hot aqueous solution containing the surfactant under homogenization to form a primary o/w emulsion.[3]

-

The emulsion is then rapidly dispersed in cold water, causing the organic solvent to diffuse into the aqueous phase, leading to the precipitation of the lipid and the formation of SLNs.

-

The SLN dispersion is then washed and concentrated by ultra-filtration if necessary.

Visualizations

Experimental Workflow for SLN Preparation

Caption: General workflow for the preparation of Solid Lipid Nanoparticles (SLNs).

Hypothetical Signaling Pathway for an SLN-Delivered Anticancer Drug

Caption: Hypothetical apoptotic pathway induced by an SLN-delivered anticancer drug.

Conclusion

While direct experimental data on this compound in nanoparticle formulations is not currently available, the established use of similar long-chain lipids like glyceryl behenate and cetyl palmitate provides a strong foundation for future research. The protocols and characterization data presented herein offer a valuable starting point for scientists and drug development professionals to explore the potential of novel long-chain esters in the design of innovative drug delivery systems. The versatility of SLN formulation techniques allows for the adaptation of these protocols to accommodate the specific physicochemical properties of new lipidic excipients.

References

- 1. Development and evaluation of glyceryl behenate based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]